molecular formula C18H17NO4 B8567914 N-[3-[3-(hydroxymethyl)phenoxy]propyl]phthalimide CAS No. 72126-70-6

N-[3-[3-(hydroxymethyl)phenoxy]propyl]phthalimide

Cat. No. B8567914
Key on ui cas rn: 72126-70-6
M. Wt: 311.3 g/mol
InChI Key: BEGOPQODUXALJP-UHFFFAOYSA-N
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Patent
US04988828

Procedure details

m-(3-Chloropropyloxy)benzyl alcohol (14 g), phthalimide potassium salt (13 g) and tetra-n-butyl ammonium hydrogen sulfate (2 g) were suspended in 200 g of acetonitrile. The suspension was refluxed for 18 hours. After cooling, the insoluble matter was removed by filtration, and the filtrate was concentrated. The concentrate was taken into ethyl acetate, washed with a 1N aqueous solution of sodium hydroxide and water, and then dried. The solvent was evaporated, and the residue was recrystallized from ethanol to give 16.7 g (yield 76.9%) of N-[3-(3-hydroxymethylphenoxy)propyl]phthalimide.
Name
m-(3-Chloropropyloxy)benzyl alcohol
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three
Quantity
200 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][CH:13]=1)[CH2:9][OH:10].[K].[C:15]1(=[O:25])[NH:19][C:18](=[O:20])[C:17]2=[CH:21][CH:22]=[CH:23][CH:24]=[C:16]12>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.C(#N)C>[OH:10][CH2:9][C:8]1[CH:7]=[C:6]([CH:13]=[CH:12][CH:11]=1)[O:5][CH2:4][CH2:3][CH2:2][N:19]1[C:18](=[O:20])[C:17]2=[CH:21][CH:22]=[CH:23][CH:24]=[C:16]2[C:15]1=[O:25] |f:1.2,3.4,^1:13|

Inputs

Step One
Name
m-(3-Chloropropyloxy)benzyl alcohol
Quantity
14 g
Type
reactant
Smiles
ClCCCOC=1C=C(CO)C=CC1
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
[K].C1(C=2C(C(N1)=O)=CC=CC2)=O
Step Three
Name
Quantity
2 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Four
Name
Quantity
200 g
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was refluxed for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the insoluble matter was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
WASH
Type
WASH
Details
washed with a 1N aqueous solution of sodium hydroxide and water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
OCC=1C=C(OCCCN2C(C=3C(C2=O)=CC=CC3)=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 16.7 g
YIELD: PERCENTYIELD 76.9%
YIELD: CALCULATEDPERCENTYIELD 76.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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